4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carbonitrile
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Overview
Description
4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carbonitrile is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring substituted with a 6-chloro-2-fluorophenyl group and a carbonitrile group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 4-(6-chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-2-fluoroaniline and sodium azide.
Formation of Azide Intermediate: 6-chloro-2-fluoroaniline is reacted with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This diazonium salt is then treated with sodium azide to yield the azide intermediate.
Cyclization: The azide intermediate undergoes a cyclization reaction with an alkyne, such as propargyl cyanide, in the presence of a copper catalyst to form the triazole ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Scientific Research Applications
4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: It is used in biological studies to investigate the mechanism of action of triazole derivatives and their interactions with biological targets.
Material Science: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(6-chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active site of the target, leading to inhibition or modulation of its activity. The presence of the chloro and fluoro substituents enhances the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carbonitrile can be compared with other similar compounds, such as:
4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which affects its chemical properties and biological activity.
4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-methyl: This compound has a methyl group instead of a carbonitrile group, leading to differences in reactivity and applications.
4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-ethyl: This compound has an ethyl group instead of a carbonitrile group, which influences its solubility and pharmacokinetic properties.
Properties
IUPAC Name |
5-(2-chloro-6-fluorophenyl)-2H-triazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFN4/c10-5-2-1-3-6(11)8(5)9-7(4-12)13-15-14-9/h1-3H,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFZWDIEWCHGLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NNN=C2C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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